molecular formula C22H39NO2 B105845 1-Octadecyl-1H-pyrrole-2,5-dione CAS No. 17450-30-5

1-Octadecyl-1H-pyrrole-2,5-dione

Cat. No. B105845
CAS RN: 17450-30-5
M. Wt: 349.5 g/mol
InChI Key: HOLZCMFSCBLOLX-UHFFFAOYSA-N
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Description

1-Octadecyl-1H-pyrrole-2,5-dione is a chemical compound with the CAS Number: 17450-30-5 . It has a molecular weight of 349.56 and its IUPAC name is 1-octadecyl-1H-pyrrole-2,5-dione .


Molecular Structure Analysis

The InChI code for 1-Octadecyl-1H-pyrrole-2,5-dione is 1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(23)25/h18-19H,2-17,20H2,1H3 .


Physical And Chemical Properties Analysis

1-Octadecyl-1H-pyrrole-2,5-dione is a powder that is stored at room temperature . It has a melting point of 72-74 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

1-Octadecyl-1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness as corrosion inhibitors. Zarrouk et al. (2015) synthesized 1H-pyrrole-2,5-dione derivatives and investigated their action against carbon steel corrosion in hydrochloric acid medium. These compounds showed good inhibition efficiency, which increased with concentration, suggesting their potential application in protecting metal surfaces from corrosive environments (Zarrouk et al., 2015).

Electron Transport Layer in Solar Cells

Hu et al. (2015) developed an alcohol-soluble n-type conjugated polyelectrolyte based on a diketopyrrolopyrrole backbone for use as an electron transport layer in inverted polymer solar cells. This material showed high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015).

Luminescent Materials

Zhang and Tieke (2008) synthesized polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibiting strong fluorescence and high quantum yield. These materials could be used in the development of new optoelectronic devices due to their solubility and luminescent properties (Zhang & Tieke, 2008).

Organic Field-Effect Transistors

Shaker et al. (2017) explored isoindigo/DPP-based polymers containing thermolabile groups for their application in organic field-effect transistors. These materials demonstrated considerable thermal stability and exhibited reasonable field-effect mobilities, highlighting their potential in semiconductor technologies (Shaker et al., 2017).

Organic Photovoltaics

Song et al. (2012) utilized a pyrrolo[3,2-b]pyrrole-2,5-dione unit for the synthesis of a conjugated polymer for organic photovoltaic applications. The polymer demonstrated a high open circuit voltage and good photovoltaic performance, suggesting its use as a donor material in solar cells (Song et al., 2012).

Safety And Hazards

The safety information for 1-Octadecyl-1H-pyrrole-2,5-dione includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-octadecylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(23)25/h18-19H,2-17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLZCMFSCBLOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26714-93-2
Record name 1H-Pyrrole-2,5-dione, 1-octadecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26714-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50169838
Record name 1-Octadecyl-1H-pyrrole-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octadecyl-1H-pyrrole-2,5-dione

CAS RN

17450-30-5
Record name N-Octadecylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17450-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Octadecyl-1H-pyrrole-2,5-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecyl-1H-pyrrole-2,5-dione
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Record name 1-octadecyl-1H-pyrrole-2,5-dione
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